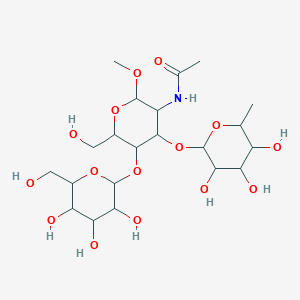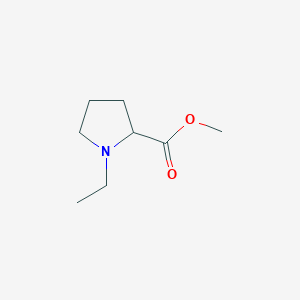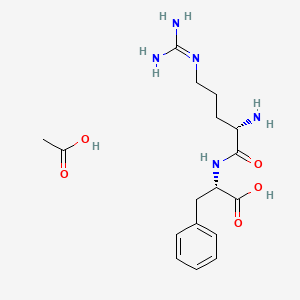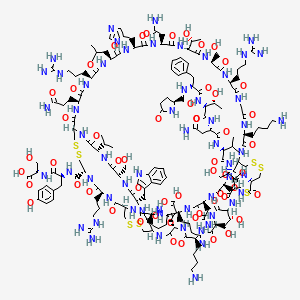
Lewis X Trisaccharide, Methyl Glycoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lewis X trisaccharide, methyl glycoside, is a carbohydrate molecule that has been extensively studied in the field of glycobiology. It is a type of glycan that is commonly found on the surface of cells and plays a crucial role in various biological processes. The unique structure of this compound, has made it an attractive target for scientific research, and its synthesis and mechanism of action have been extensively studied.
Applications De Recherche Scientifique
Synthesis and structural studies: A study by El-Sokkary et al. (1998) describes the synthesis of a tetrasaccharide glycoside, which forms the core of the sialyl Lewis X structure. This research highlights the potential for enzymatic elaboration to the sialyl Lewis X stage, a crucial step in biochemical applications (El-Sokkary et al., 1998).
Conformational studies: Miller et al. (1992) conducted high-resolution nuclear magnetic resonance spectroscopy on the Lewis x (Lex) determinant, a trisaccharide, demonstrating its relatively rigid structure. This study provides insights into the specific differentiation antigen roles of Lex and its interaction with other molecules (Miller et al., 1992).
Mass spectrometry analysis: Iwan and Grotemeyer (2021) investigated the fragmentation mechanism of protonated Lewis A trisaccharide and its methyl glycoside variant using mass spectrometry. This study aids in understanding the gas-phase behavior of these molecules, which is essential for their identification and assignment (Iwan & Grotemeyer, 2021).
Applications in cancer diagnosis: Lu et al. (2014) synthesized an aminoethyl glycoside of sialyl Lewis(x), which is intended for use in preclinical studies for cancer diagnosis. This highlights the potential medical applications of Lewis x derivatives (Lu et al., 2014).
Synthesis of analogues for biological studies: Dékány et al. (1997) describe economical syntheses of Lewis X and sialyl Lewis X epitopes, as well as their α-galactosyl analogues. These synthesized compounds can be used for biological studies related to these structures (Dékány et al., 1997).
Mécanisme D'action
Target of Action
Lewis X Trisaccharide, Methyl Glycoside primarily targets selectins , a family of cell adhesion molecules . Selectins play a crucial role in mediating interactions between cells, particularly in the immune system .
Mode of Action
This compound binds to selectins, thereby modulating their activity . The binding of this compound to selectins can inhibit the interactions that these molecules typically mediate, which can lead to changes in cellular behavior .
Biochemical Pathways
As an O-glycoside, this compound is involved in the formation of glycoside bonds, a fundamental aspect of the structure and function of glycans. Glycans, in turn, play key roles in various biological processes, including cell-cell interactions, immune response, and pathogen recognition.
Pharmacokinetics
Like other glycosides, it is expected to be metabolized by glycosidases.
Result of Action
The binding of this compound to selectins can lead to anti-inflammatory effects . By inhibiting selectin-mediated cell-cell interactions, this compound can potentially modulate inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to selectins may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound .
Safety and Hazards
The safety data sheet for Lewis X Trisaccharide, Methyl Glycoside advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Liposomes bearing the Lewis X trisaccharide on the surface, known as “Awesosomes”, have been shown to efficiently target human dendritic cells . This suggests that Lewis X Trisaccharide, Methyl Glycoside could be used for specific delivery of drugs, antigens, or immunostimulatory molecules to human dendritic cells without influencing other cell types .
Analyse Biochimique
Biochemical Properties
Lewis X Trisaccharide, Methyl Glycoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of a glycoside bond, which is a fundamental aspect of the structure and function of glycans .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reducing end of the molecule plays a key role in this mechanism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Propriétés
IUPAC Name |
N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWUCRJWBOBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)



![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
